molecular formula C8H10BrClFNO B13526521 2-(2-Bromo-4-fluorophenoxy)ethan-1-amine hydrochloride

2-(2-Bromo-4-fluorophenoxy)ethan-1-amine hydrochloride

Katalognummer: B13526521
Molekulargewicht: 270.52 g/mol
InChI-Schlüssel: VFRNAFVQWWVXHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromo-4-fluorophenoxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9BrFN.ClH. It is a derivative of ethanamine, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenoxy)ethan-1-amine hydrochloride typically involves the reaction of 2-bromo-4-fluorophenol with ethylene oxide to form 2-(2-bromo-4-fluorophenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(2-bromo-4-fluorophenoxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromo-4-fluorophenoxy)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as sodium iodide in acetone or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxyethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromo-4-fluorophenoxy)ethan-1-amine hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of biological pathways and interactions.

    Medicine: As a potential therapeutic agent or in the development of new drugs.

    Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Bromo-4-fluorophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride
  • 2-(2-Bromo-5-fluorophenoxy)ethan-1-amine hydrochloride
  • 2-(4-Fluorophenyl)ethan-1-amine

Uniqueness

2-(2-Bromo-4-fluorophenoxy)ethan-1-amine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific research applications.

Eigenschaften

Molekularformel

C8H10BrClFNO

Molekulargewicht

270.52 g/mol

IUPAC-Name

2-(2-bromo-4-fluorophenoxy)ethanamine;hydrochloride

InChI

InChI=1S/C8H9BrFNO.ClH/c9-7-5-6(10)1-2-8(7)12-4-3-11;/h1-2,5H,3-4,11H2;1H

InChI-Schlüssel

VFRNAFVQWWVXHM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)Br)OCCN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.